普鲁卡因盐酸盐

描述

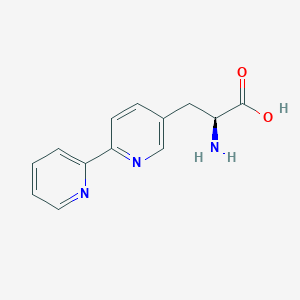

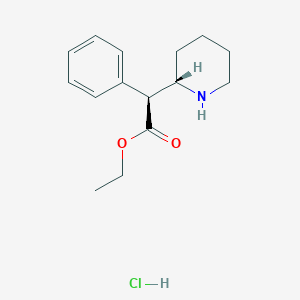

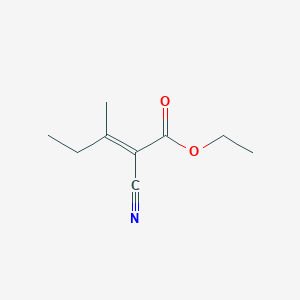

Propipocaine hydrochloride is a local anesthetic used for ophthalmic instillation . Each mL of sterile, aqueous solution contains Propipocaine Hydrochloride 5 mg (0.5%) . It is designed chemically as 2- (Diethylamino)ethyl 3-amino-4-propoxybenzoate monohydrochloride .

Molecular Structure Analysis

The molecular formula of Propipocaine hydrochloride is C17H25NO2 . The average mass is 275.386 Da and the monoisotopic mass is 275.188538 Da .

科学研究应用

Local Anesthesia

Propipocaine Hydrochloride is an aromatic ketone derivative with potent local anaesthetic activity . It is suitable for surface anesthesia in a concentration of 0.5 to 1% . This makes it a valuable tool in medical procedures that require the numbing of a specific area.

Toxicity Studies

The toxicity of Propipocaine Hydrochloride has been worked out in mice . Given intravenously, it is 4 times, and subcutaneously 10 times as toxic as procaine . These studies are crucial for understanding the safety profile of the compound and determining appropriate dosages.

Chromatographic Separation

Propipocaine Hydrochloride has been used in the development of liquid chromatographic methods for the simultaneous separation of some of the most popular local anesthetics in pharmaceutical preparations and medical praxis . This is important in the quality control of pharmaceutical products and in the detection of these compounds in illegal cosmetics .

Pharmaceutical Preparations

Due to its local anesthetic properties, Propipocaine Hydrochloride is used in various pharmaceutical preparations . It’s often included in creams, ointments, and injectable solutions to provide temporary relief from pain or discomfort.

Medical Praxis

In medical praxis, Propipocaine Hydrochloride is used for procedures such as minor surgeries, dental procedures, diagnostic tests, etc . Its ability to numb a specific area makes it a valuable tool for healthcare professionals.

Research and Development

Propipocaine Hydrochloride is used in research and development to study its effects, compare it with other anesthetics, and develop new formulations or methods of delivery .

作用机制

Target of Action

Propipocaine hydrochloride, a local anesthetic belonging to the amide class, primarily targets sodium channels in nerve fibers . These channels play a crucial role in the initiation and conduction of nerve impulses .

Mode of Action

The compound works by reversibly binding to these sodium channels . This binding inhibits the depolarization phase of the action potential, thereby reducing sodium ion influx . As a result, the generation and propagation of nerve impulses in the affected region are prevented . This action effectively numbs the area and provides temporary pain relief . Additionally, propitocaine also exhibits vasodilatory properties , which further aids in reducing pain and inflammation by increasing blood flow to the target area .

Biochemical Pathways

The primary biochemical pathway affected by propipocaine hydrochloride is the neuronal signal transmission pathway . By blocking sodium channels, propipocaine disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption prevents the transmission of pain signals to the brain, providing temporary pain relief .

Pharmacokinetics

This makes it suitable for use in procedures such as dental fillings, extractions, and minor skin surgeries . Its ability to provide effective anesthesia with reduced systemic toxicity enhances its safety profile, making it a preferred choice for outpatient settings .

Result of Action

The primary result of propipocaine hydrochloride’s action is temporary pain relief . By blocking the initiation and conduction of nerve impulses, it prevents the transmission of pain signals to the brain . This is particularly useful in various medical procedures, including minor surgical and dental procedures, regional anesthesia techniques, childbirth, and postoperative pain control .

Action Environment

The action of propipocaine hydrochloride can be influenced by various environmental factors. For instance, it has been noted that the compound discolors on prolonged exposure to light and air . Therefore, it is recommended to protect it from light . Furthermore, its solubility in different solvents can impact its bioavailability and efficacy . It is soluble in water and alcohol, but practically insoluble in acetone and chloroform .

属性

IUPAC Name |

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLARELGEGUUVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3670-68-6 (Parent) | |

| Record name | Propipocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00151122 | |

| Record name | Propipocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propipocaine hydrochloride | |

CAS RN |

1155-49-3 | |

| Record name | Falicaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propipocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propipocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIPOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0539GSV2ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Bis[dideuterio(phenyl)methyl]nitrous amide](/img/structure/B133538.png)

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)